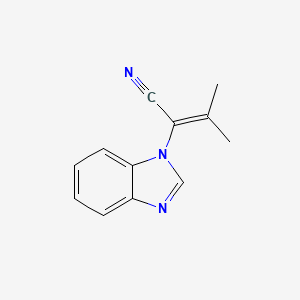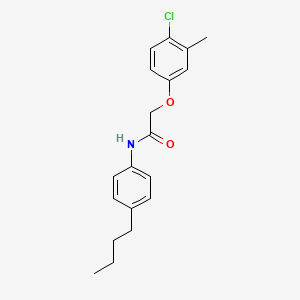![molecular formula C19H16BrN3O5 B11704537 8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11704537.png)
8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps, starting from readily available precursors. The process often includes nitration, bromination, and spirocyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of purification steps, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the bromine atom with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the bromine position .
Scientific Research Applications
8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Materials Science: Its unique structural properties make it useful in developing new materials with specific optical and electronic characteristics
Mechanism of Action
The mechanism of action of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with molecular targets through various pathways. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect the compound’s biological activity and material properties .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
The combination of these functional groups makes it a versatile compound for various scientific studies .
Properties
Molecular Formula |
C19H16BrN3O5 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
8-bromo-1',3',3'-trimethyl-5',6-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16BrN3O5/c1-18(2)14-9-12(22(24)25)4-5-16(14)21(3)19(18)7-6-11-8-13(23(26)27)10-15(20)17(11)28-19/h4-10H,1-3H3 |
InChI Key |
KLZQMMNRSGCZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11704454.png)
![Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester](/img/structure/B11704466.png)
![N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B11704469.png)

![2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one](/img/structure/B11704477.png)

![N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11704492.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704493.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704501.png)


![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11704525.png)
![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11704536.png)
